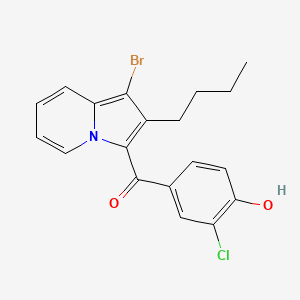
5-Fluoro-6-hydroxy-5,6-dihydrouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-hydroxy-5,6-dihydrouridine is a fluorinated nucleoside analog It is a derivative of uridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a fluorine atom, and the 6th position is hydroxylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxy-5,6-dihydrouridine typically involves the fluorination of uridine derivatives. One common method is the oxidative halogenation of 5-fluorouracil, followed by hydroxylation at the 6th position . The reaction conditions often require the use of strong oxidizing agents and controlled environments to ensure the selective introduction of the fluorine and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-hydroxy-5,6-dihydrouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for halogenation and reducing agents for selective reduction processes . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative halogenation can yield 5-bromo-5-fluoro-6-hydroxy-5,6-dihydrouracil, while nitration can produce 5-fluoro-6-hydroxy-5-nitro-5,6-dihydrouracil .
Aplicaciones Científicas De Investigación
5-Fluoro-6-hydroxy-5,6-dihydrouridine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is studied for its interactions with enzymes and its role in metabolic pathways.
Industry: The compound can be used in the synthesis of other fluorinated nucleosides and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-hydroxy-5,6-dihydrouridine involves its incorporation into RNA and DNA, where it can interfere with nucleic acid synthesis. The compound targets enzymes such as uridine phosphorylase and thymidylate synthase, leading to the inhibition of DNA replication and RNA synthesis . This results in cytotoxic effects, particularly in rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
5-Fluoro-5,6-dihydrouracil: A metabolite of 5-fluorouracil with similar properties.
5-Fluoro-5-nitro-6-hydroxy-5,6-dihydrouracil: A derivative obtained through nitration of 5-fluorouracil.
Uniqueness
5-Fluoro-6-hydroxy-5,6-dihydrouridine is unique due to its specific structural modifications, which confer distinct biochemical properties. Its hydroxylation at the 6th position and fluorination at the 5th position make it a valuable compound for studying the effects of these modifications on nucleoside analogs.
Propiedades
Número CAS |
74304-58-8 |
|---|---|
Fórmula molecular |
C9H13FN2O7 |
Peso molecular |
280.21 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O7/c10-3-6(16)11-9(18)12(7(3)17)8-5(15)4(14)2(1-13)19-8/h2-5,7-8,13-15,17H,1H2,(H,11,16,18)/t2-,3?,4-,5-,7?,8-/m1/s1 |
Clave InChI |
GFFMDHPYCOHCHJ-XWHACKQUSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(C(C(=O)NC2=O)F)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C(C(C(=O)NC2=O)F)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




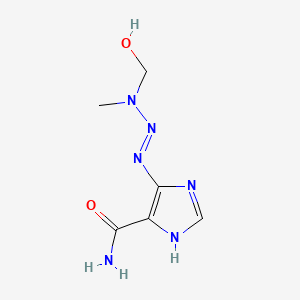
![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)

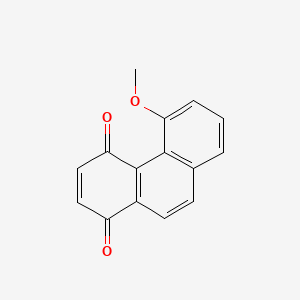

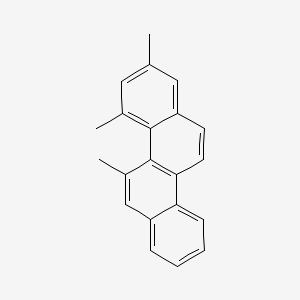
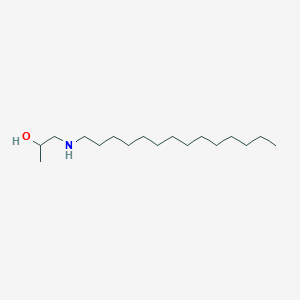
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
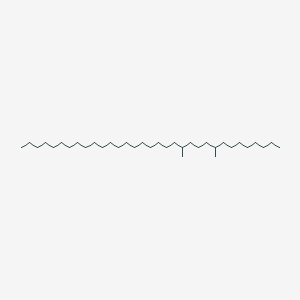

![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
